molecular formula C18H15NO2 B11318366 N-benzyl-1-benzoxepine-4-carboxamide

N-benzyl-1-benzoxepine-4-carboxamide

Cat. No.: B11318366
M. Wt: 277.3 g/mol
InChI Key: CEXOLUYJRBIJBU-UHFFFAOYSA-N
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Description

N-benzyl-1-benzoxepine-4-carboxamide is a chemical compound that belongs to the class of benzoxepine derivatives Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-benzoxepine-4-carboxamide typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . This reaction leads to the formation of benzoxepine derivatives through a 7-endo-dig cyclization mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxepine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxepine ring.

Scientific Research Applications

N-benzyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound may interact with enzymes or receptors involved in neurological processes . Further research is needed to identify the exact molecular targets and pathways.

Comparison with Similar Compounds

N-benzyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific benzoxepine structure, which may confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-benzyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H15NO2/c20-18(19-13-14-6-2-1-3-7-14)16-10-11-21-17-9-5-4-8-15(17)12-16/h1-12H,13H2,(H,19,20)

InChI Key

CEXOLUYJRBIJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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